

The Strategic Blueprint: (6-Bromopyridin-3-yl)methanamine in Modern Drug Discovery

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Compound of Interest

Compound Name: (6-Bromopyridin-3-yl)methanamine

Cat. No.: B111386

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Abstract

(6-Bromopyridin-3-yl)methanamine, a pivotal heterocyclic building block, has emerged as a cornerstone in the landscape of medicinal chemistry and drug development. Its strategic substitution pattern—a nucleophilic aminomethyl group and a synthetically versatile bromine atom on a pyridine scaffold—offers a rich platform for the construction of complex molecular architectures. This guide provides an in-depth technical analysis of **(6-Bromopyridin-3-yl)methanamine**, including its chemical identity, physicochemical properties, robust synthetic protocols, and critical applications in the synthesis of pharmacologically active agents. We will delve into the causality behind experimental choices, ensuring that the described methodologies are not merely procedural but are grounded in sound scientific principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound in their research endeavors.

Core Chemical Identity and Physicochemical Profile

(6-Bromopyridin-3-yl)methanamine is a key intermediate whose utility is fundamentally tied to its structure. The Chemical Abstracts Service (CAS) has assigned several numbers to this compound, corresponding to its free base and various salt forms, which are often used to improve stability and handling.

- **(6-Bromopyridin-3-yl)methanamine** (free base): 120740-10-5[1]

- **(6-Bromopyridin-3-yl)methanamine** hydrochloride: 1220040-20-9[2]
- **(6-Bromopyridin-3-yl)methanamine** dihydrochloride: 1251953-04-4[3]

For the purpose of this guide, we will primarily focus on the free base unless otherwise specified. Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂	[1]
Molecular Weight	187.04 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Boiling Point	~285 °C at 760 mmHg (Predicted)	N/A
Solubility	Soluble in water, ethanol, and various organic solvents	[4]
SMILES	NCc1cc(Br)ccn1	[2]

Synthesis of (6-Bromopyridin-3-yl)methanamine: A Step-by-Step Protocol

The synthesis of **(6-Bromopyridin-3-yl)methanamine** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route involves the reduction of a nitrile precursor, which itself is synthesized from a commercially available starting material.

Experimental Workflow: Synthesis of (6-Bromopyridin-3-yl)methanamine

Step 1: Bromination

3-Methylpyridine

N-Bromosuccinimide (NBS)
AIBN, CCl₄, Reflux

Bromination

3-(Bromomethyl)-6-bromopyridine

Step 2: Cyanation

3-(Bromomethyl)-6-bromopyridine

Sodium Cyanide (NaCN)
DMSO, 60 °C

Nucleophilic Substitution

(6-Bromopyridin-3-yl)acetonitrile

Step 3: Reduction

(6-Bromopyridin-3-yl)acetonitrile

Lithium Aluminum Hydride (LAH)
Dry THF, 0 °C to RT

Nitrile Reduction

(6-Bromopyridin-3-yl)methanamine

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Caption: Synthetic workflow for **(6-Bromopyridin-3-yl)methanamine**.

Detailed Protocol:

Step 1: Synthesis of (6-Bromopyridin-3-yl)acetonitrile

- Reaction Setup: To a solution of 6-bromo-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium cyanide (1.2 eq) and a phase-transfer catalyst like 18-crown-6 (0.1 eq).
- Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield (6-bromopyridin-3-yl)acetonitrile.

Step 2: Reduction to **(6-Bromopyridin-3-yl)methanamine**

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.
- Addition of Nitrile: Slowly add a solution of (6-bromopyridin-3-yl)acetonitrile (1.0 eq) in anhydrous THF to the LAH suspension.
- Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
- Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash with THF.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford **(6-bromopyridin-3-yl)methanamine**. The product may be further purified by distillation or chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

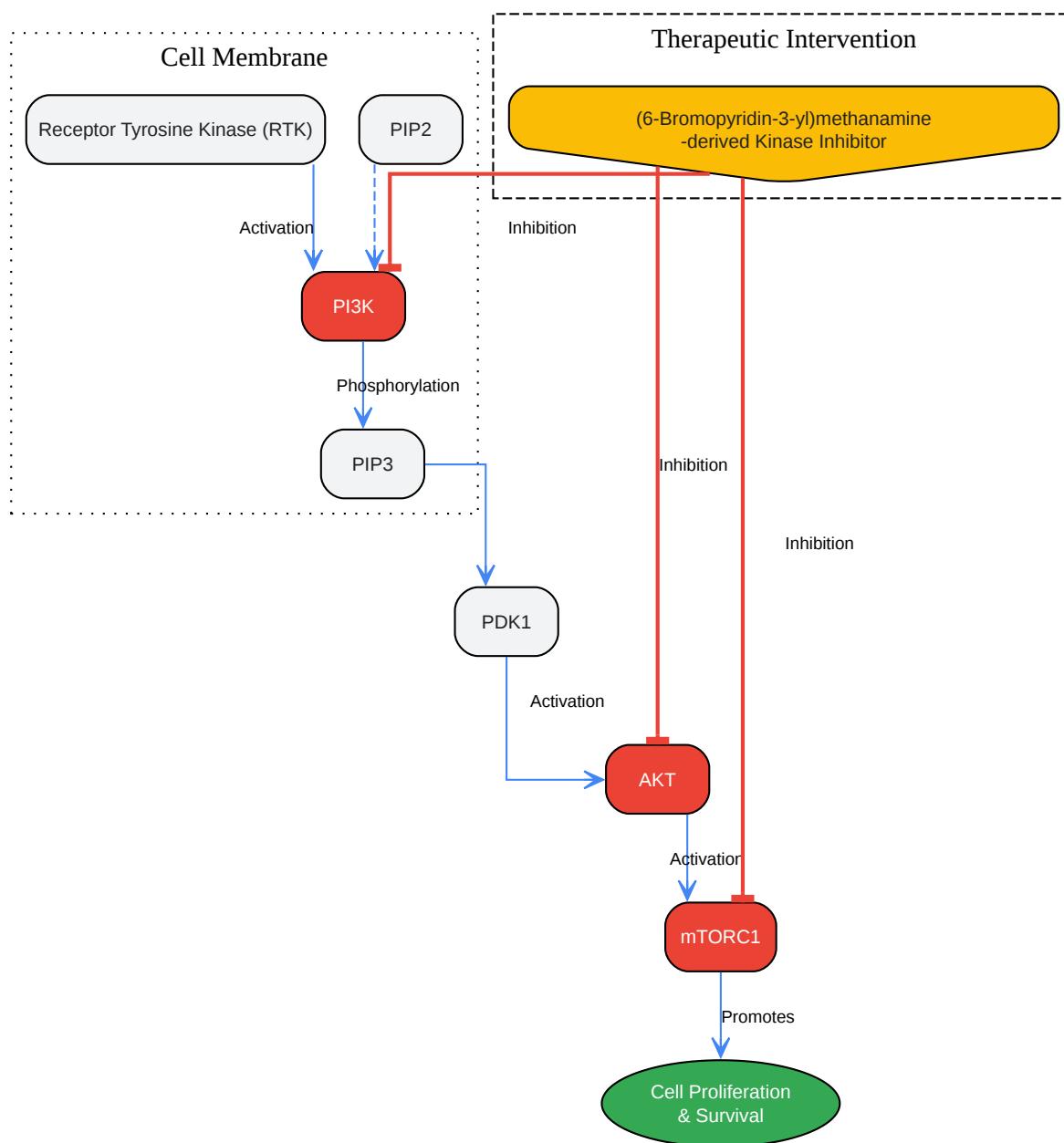
(6-Bromopyridin-3-yl)methanamine is a versatile building block primarily due to its two reactive sites: the primary amine and the bromo-substituted pyridine ring. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing complex molecular architectures found in many drug candidates.^[5] The aminopyridine moiety is a common feature in a variety of biologically active compounds, including a significant number of kinase inhibitors.^[5]

Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The pyridine ring of **(6-Bromopyridin-3-yl)methanamine** can serve as a key component of this core. The primary amine allows for the introduction of various side chains that can interact with specific residues in the kinase domain, thereby enhancing potency and selectivity. The bromine atom provides a handle for introducing larger aromatic or heteroaromatic groups through cross-coupling reactions, which can occupy the hydrophobic regions of the ATP-binding site.

Illustrative Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Many inhibitors targeting kinases within this pathway have been developed, and aminopyridine-based scaffolds are frequently employed.



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Caption: Inhibition of the PI3K/AKT/mTOR pathway by kinase inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling **(6-Bromopyridin-3-yl)methanamine** and its derivatives.

- Hazard Statements: The compound is harmful if swallowed and may cause skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1]
- Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood.^[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.^[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.^[7]
- First Aid: In case of contact with skin, wash off with soap and plenty of water.^[6] If inhaled, move the person into fresh air.^[1] In case of eye contact, flush with water as a precaution.^[6] If swallowed, rinse mouth with water and consult a physician.^[6]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.^[1]

Conclusion

(6-Bromopyridin-3-yl)methanamine is a high-value chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its unique structural features provide a versatile platform for the application of modern synthetic methodologies, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage this potent building block in their drug discovery programs.

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